Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester

Description

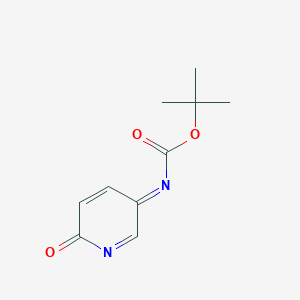

Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a carbamate derivative featuring a pyridinone (1,6-dihydro-6-oxo-3-pyridinyl) substituent linked to a tert-butyl (1,1-dimethylethyl) ester group. The pyridinone core introduces aromaticity and an electron-withdrawing ketone, which may influence reactivity and binding interactions. Tert-butyl esters are widely used in medicinal chemistry for their stability and protective role in synthetic pathways.

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

tert-butyl (NE)-N-(6-oxopyridin-3-ylidene)carbamate |

InChI |

InChI=1S/C10H12N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h4-6H,1-3H3/b12-7+ |

InChI Key |

PGSSNVRUECZCGU-KPKJPENVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C/1\C=CC(=O)N=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)N=C1C=CC(=O)N=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester typically involves the reaction of 1,6-dihydro-6-oxo-3-pyridinecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved in its action are complex and depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carbamic acid esters, focusing on substituent variations, ester groups, and synthesis approaches. Key compounds are derived from the provided evidence (Table 1).

Table 1: Structural and Functional Comparison of Carbamic Acid Esters

*Inferred based on structural similarity.

Structural and Functional Differences

: The 2,6-dichlorophenylmethyl group introduces halogenated aromaticity, enhancing lipophilicity and steric hindrance . : The diamino-oxohexyl chain provides flexibility and hydrogen-bonding capacity, which may improve aqueous solubility . : The pyrrolidinyl group introduces conformational rigidity and stereochemical complexity, relevant for chiral drug design .

Ester Group Impact: Tert-butyl (1,1-dimethylethyl): Present in the target compound, , and , this group enhances metabolic stability and protects the carbamate during synthesis.

Similar methods may apply if stereoselectivity is required.

Biological Activity

Carbamic acid derivatives, particularly those containing pyridine moieties, have garnered attention for their diverse biological activities. This article focuses on the biological activity of Carbamic acid, N-(1,6-dihydro-6-oxo-3-pyridinyl)-, 1,1-dimethylethyl ester , exploring its enzymatic interactions, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a carbamate functional group linked to a pyridinyl structure. Its molecular formula is , with a molecular weight of approximately 232.27 g/mol. The presence of the pyridine ring contributes to its unique chemical reactivity and potential interactions with biological targets.

Research indicates that carbamic acid derivatives can act as enzyme inhibitors by forming covalent bonds with active sites or altering enzyme conformations through allosteric mechanisms. Specifically, the compound may inhibit certain hydrolases and other enzymes involved in metabolic pathways. The inhibition mechanism often involves the formation of a stable intermediate that prevents substrate binding or catalysis.

Enzyme Inhibition

Studies have shown that This compound exhibits notable enzyme inhibitory properties. For instance:

- Inhibition of Acid Ester Hydrolases : The compound has been tested for its ability to inhibit acid ester hydrolases, which are crucial in various biochemical processes. The inhibitory potency was quantified using IC50 values, indicating effective concentrations for half-maximal inhibition.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Carbamic acid derivative | 0.76 | Acid Ester Hydrolase |

| Modified derivative | 0.28 | Acid Ester Hydrolase |

The data suggest that structural modifications can significantly influence the inhibitory potency, demonstrating a clear SAR.

Case Study 1: Structure-Activity Relationship Analysis

A study explored the SAR of carbamic acid derivatives by synthesizing various analogs and assessing their biological activity. The results highlighted:

- Modification Effects : Substituting different groups on the pyridine ring significantly altered enzyme inhibition potency.

- 3D QSAR Modeling : A three-dimensional quantitative structure-activity relationship (3D QSAR) model was developed to predict the activity of new derivatives based on existing data.

The findings showed that increasing lipophilicity in specific positions enhanced inhibitory activity while certain substitutions led to decreased potency.

Case Study 2: Antimicrobial Testing

In another investigation focusing on related compounds:

- Synthesis and Testing : Several pyridyl carbamate derivatives were synthesized and tested for their antibacterial properties.

- Results : Some derivatives exhibited significant antibacterial activity comparable to established antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.